Glucoiberin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

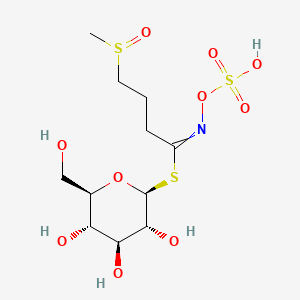

Molecular Formula |

C11H21NO10S3 |

|---|---|

Molecular Weight |

423.5 g/mol |

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 4-methylsulfinyl-N-sulfooxybutanimidothioate |

InChI |

InChI=1S/C11H21NO10S3/c1-24(17)4-2-3-7(12-22-25(18,19)20)23-11-10(16)9(15)8(14)6(5-13)21-11/h6,8-11,13-16H,2-5H2,1H3,(H,18,19,20)/t6-,8-,9+,10-,11+,24?/m1/s1 |

InChI Key |

PHYYADMVYQURSX-GEINXPCQSA-N |

Isomeric SMILES |

CS(=O)CCCC(=NOS(=O)(=O)O)S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

Canonical SMILES |

CS(=O)CCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O |

Synonyms |

glucoiberin |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Glucoiberin Biosynthesis Pathway in Brassica oleracea

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glucoiberin (B1241102) is a significant aliphatic glucosinolate found in Brassica oleracea vegetables, including broccoli, cabbage, and kale. As a precursor to the bioactive isothiocyanate iberin, it is of considerable interest to researchers in nutrition, plant science, and drug development for its potential health-promoting properties. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in Brassica oleracea, detailing the genetic and enzymatic steps, quantitative data, and key experimental protocols for its investigation.

The this compound Biosynthesis Pathway

The biosynthesis of this compound, a 3-methylsulfinylpropyl glucosinolate, is a multi-step enzymatic process that originates from the amino acid methionine. The pathway can be divided into three core stages: chain elongation of the precursor amino acid, formation of the core glucosinolate structure, and side-chain modification.

Stage 1: Methionine Chain Elongation

The initial phase of this compound biosynthesis involves the extension of the methionine side chain by one methylene (B1212753) group. This process occurs in the chloroplasts and consists of a three-step cycle.

-

Deamination: Methionine is first deaminated to 4-methylthio-2-oxobutanoic acid (MTOB) by a branched-chain amino acid aminotransferase (BCAT).

-

Condensation: The key chain elongation step is catalyzed by methylthioalkylmalate synthase (MAM). MAM facilitates the condensation of MTOB with acetyl-CoA to form 2-(2'-methylthioethyl)malate.

-

Isomerization and Oxidative Decarboxylation: The resulting malate (B86768) derivative undergoes isomerization, followed by oxidative decarboxylation, catalyzed by isopropylmalate isomerase (IPMI) and isopropylmalate dehydrogenase (IPMDH), respectively. This regenerates a 2-oxo acid with an additional methylene group.

-

Transamination: The elongated 2-oxo acid is then transaminated by a BCAT to produce the chain-elongated amino acid, dihomomethionine (B12077338) (DHM).

Stage 2: Core Glucosinolate Structure Formation

Following its synthesis, dihomomethionine is exported to the cytoplasm to be converted into the core glucosinolate structure through a series of reactions catalyzed by a suite of enzymes.

-

Conversion to Aldoxime: The cytochrome P450 monooxygenase CYP79F1 catalyzes the conversion of dihomomethionine to the corresponding aldoxime, 3-methylthiopropionaldoxime.[1][2]

-

Oxidation to a Thiohydroximic Acid Intermediate: The aldoxime is then oxidized by another cytochrome P450, CYP83A1, to an aci-nitro intermediate, which is subsequently converted to a thiohydroximic acid.[1][2]

-

S-Glucosylation: The thiohydroximic acid is S-glucosylated by a UDP-glucosyltransferase (UGT74) to form desulfothis compound.

-

Sulfation: In the final step of core structure formation, a sulfotransferase (SOT) catalyzes the sulfation of desulfothis compound, using 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate (B86663) donor, to yield 3-methylthiopropyl glucosinolate (this compound precursor).[3]

Stage 3: Side-Chain Modification

The final step in the biosynthesis of this compound is the S-oxygenation of 3-methylthiopropyl glucosinolate. This reaction is catalyzed by a flavin-monooxygenase (FMO), specifically a glucosinolate S-oxygenase (GSOX), which converts the methylthio group to a methylsulfinyl group, thereby forming this compound.

Genetic Regulation of this compound Biosynthesis

The biosynthesis of this compound is under complex genetic control, with transcription factors playing a crucial role in regulating the expression of the pathway's structural genes. In Brassica species, R2R3-MYB transcription factors are key regulators of aliphatic glucosinolate biosynthesis. Specifically, MYB28 has been identified as a primary positive regulator of the genes involved in this pathway, including MAM, CYP79F1, and CYP83A1. The expression of these regulatory genes can be influenced by various developmental and environmental cues, leading to variations in this compound content among different Brassica oleracea cultivars and in response to stress conditions.[4]

Quantitative Data on this compound in Brassica oleracea

The concentration of this compound varies significantly among different Brassica oleracea cultivars. The following tables summarize reported quantitative data for this compound in several common varieties.

Table 1: this compound Content in Various Brassica oleracea Cultivars

| Brassica oleracea Variety | Cultivar(s) | This compound Content (μmol/100g FW) | Reference(s) |

| Broccoli | 'Bordeaux' | 396.5 | [5] |

| Other varieties | 20.6 - 52.2 | [5] | |

| Savoy Cabbage | 'Wirosa' | 289.8 | [5] |

| Red Cabbage | Not specified | 19.8 - 105.3 | [5] |

| Cauliflower | Not specified | 7.6 - 34.2 | [5] |

| Tronchuda Cabbage | Not specified | 22.1 | [5] |

| Kale | Not specified | Predominant glucosinolate | [6] |

Table 2: Enzyme Kinetic Parameters for a Key Biosynthetic Enzyme

Specific kinetic data for the enzymes in the this compound pathway from Brassica oleracea are limited in the literature. The following data for Methylthioalkylmalate Synthase (MAMS) from the closely related species Brassica juncea provides a valuable reference.

| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) | Reference(s) |

| BjMAM1-A | 4-MTOB | 0.15 ± 0.02 | 0.29 ± 0.01 | 1.93 | [7] |

| 5-MTOP | 0.08 ± 0.01 | 0.16 ± 0.01 | 2.00 | [7] | |

| BjMAM2-A | 4-MTOB | 0.12 ± 0.01 | 0.22 ± 0.01 | 1.83 | [7] |

| 5-MTOP | 0.10 ± 0.01 | 0.18 ± 0.01 | 1.80 | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound biosynthesis pathway.

Quantification of this compound by HPLC-MS/MS

This protocol describes a method for the extraction and quantification of this compound from Brassica oleracea tissues.

4.1.1. Materials and Reagents

-

Freeze-dried and finely ground plant material

-

70% (v/v) Methanol (B129727)

-

Ultrapure water

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

This compound analytical standard

-

DEAE-Sephadex A-25

-

Aryl sulfatase (from Helix pomatia)

-

Sodium acetate

4.1.2. Glucosinolate Extraction

-

Weigh approximately 100 mg of freeze-dried plant material into a 2 mL microcentrifuge tube.

-

Add 1 mL of 70% methanol and vortex thoroughly.

-

Incubate at 70°C for 30 minutes, vortexing every 10 minutes.

-

Centrifuge at 13,000 x g for 10 minutes.

-

Transfer the supernatant to a new tube.

-

Repeat the extraction of the pellet with another 1 mL of 70% methanol and combine the supernatants.

4.1.3. Desulfation

-

Prepare a mini-column with DEAE-Sephadex A-25.

-

Load the combined supernatant onto the column.

-

Wash the column with 70% methanol followed by water.

-

Add 75 µL of purified aryl sulfatase solution to the column and incubate overnight at room temperature.

-

Elute the desulfoglucosinolates with 2 x 0.5 mL of ultrapure water.

4.1.4. HPLC-MS/MS Analysis

-

Column: A reversed-phase C18 column (e.g., 150 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from 5% to 95% B over 15-20 minutes.

-

Flow Rate: 0.3 mL/min.

-

Mass Spectrometry: Electrospray ionization in negative mode (ESI-).

-

MRM Transition for Desulfothis compound: Monitor the specific precursor-to-product ion transition for desulfothis compound. The exact m/z values should be determined using a pure standard. A common product ion for glucosinolates is m/z 97 ([SO₃H]⁻).[8][9]

-

Quantification: Use a calibration curve generated from the this compound analytical standard that has undergone the same desulfation process.

Gene Expression Analysis by qRT-PCR

This protocol outlines the steps for analyzing the expression of key genes in the this compound biosynthesis pathway.

4.2.1. RNA Extraction and cDNA Synthesis

-

Extract total RNA from Brassica oleracea tissues using a suitable kit or a TRIzol-based method.

-

Treat the RNA with DNase I to remove any genomic DNA contamination.

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random primers.

4.2.2. qRT-PCR

-

Design or obtain validated primers for the target genes (MAM1, CYP79F1, CYP83A1, GSOX) and a stable reference gene (e.g., Actin or Ubiquitin).

-

Prepare the qRT-PCR reaction mixture containing SYBR Green master mix, forward and reverse primers, and diluted cDNA.

-

Perform the reaction on a real-time PCR cycler with a standard program: an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Include a melt curve analysis to verify the specificity of the amplicons.

4.2.3. Data Analysis

Calculate the relative expression of the target genes using the 2-ΔΔCt method, normalizing to the expression of the reference gene.[10]

Table 3: Example Primer Sequences for qRT-PCR in Brassica oleracea

| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') | Reference |

| Actin1 | GGAATATGATGAGTCAGGCCC | CCCAGTAAGGATGAATTGGAAA | [6] |

| CYP83A1 | GGTTCTCCTCTTCTTCCTCTCT | GCTTGGAAGGTTTGGTTGAG | [6] |

| MAM1 | TCGTGGAGGAGTTTGAGGAG | GCTTGGAAGGTTTGGTTGAG | [6] |

Visualizations

This compound Biosynthesis Pathway

Caption: The biosynthetic pathway of this compound from methionine in Brassica oleracea.

Experimental Workflow for Functional Gene Analysis

Caption: A typical experimental workflow for the functional analysis of a candidate gene in the this compound biosynthesis pathway.

Conclusion

The biosynthesis of this compound in Brassica oleracea is a well-defined pathway involving a series of enzymatic reactions that are tightly regulated at the genetic level. Understanding this pathway is crucial for the development of new Brassica varieties with enhanced nutritional value and for exploring the therapeutic potential of this compound and its derivatives. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate this important secondary metabolite. Future research should focus on elucidating the specific kinetics of the enzymes involved in the B. oleracea pathway and on exploring the intricate regulatory networks that control this compound accumulation.

References

- 1. Engineering of glucosinolate biosynthesis: candidate gene identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Expression Profiling of Glucosinolate Biosynthetic Genes in Brassica oleracea L. var. capitata Inbred Lines Reveals Their Association with Glucosinolate Content - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 6. mdpi.com [mdpi.com]

- 7. Molecular Basis of the Evolution of Methylthioalkylmalate Synthase and the Diversity of Methionine-Derived Glucosinolates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Analysis of Processing Effects on Glucosinolate Profiles in Red Cabbage by LC-MS/MS in Multiple Reaction Monitoring Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

The Multifaceted Mechanisms of Glucoiberin Hydrolysis Products: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucoiberin (B1241102), a glucosinolate found in cruciferous vegetables, is a precursor to the bioactive isothiocyanate iberin (B1674146). Upon tissue damage, the enzyme myrosinase hydrolyzes this compound, releasing iberin, a compound of significant interest in pharmacology due to its pleiotropic effects on cellular processes. This technical guide provides an in-depth exploration of the mechanisms of action of this compound hydrolysis products, with a primary focus on iberin. It details the current understanding of their anticancer, antioxidant, and anti-inflammatory properties, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Core Mechanisms of Action

Iberin exerts its biological effects through the modulation of several key cellular signaling pathways. These interconnected pathways collectively contribute to its observed anticancer, antioxidant, and anti-inflammatory activities.

Anticancer Effects: Induction of Apoptosis and Cell Cycle Arrest

Iberin has been shown to induce programmed cell death, or apoptosis, in various cancer cell lines. This is a critical mechanism for eliminating malignant cells. The pro-apoptotic effects of iberin are mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: Iberin can increase the intracellular levels of reactive oxygen species (ROS), leading to mitochondrial dysfunction. This results in the release of cytochrome c into the cytoplasm, which in turn activates caspase-9 and the executioner caspase-3, culminating in apoptosis.

-

Extrinsic Pathway: Evidence suggests that iberin can also activate caspase-8, a key initiator of the extrinsic apoptotic pathway.

Furthermore, iberin can induce cell cycle arrest, preventing the proliferation of cancer cells. This is often observed as an accumulation of cells in a specific phase of the cell cycle, such as G2/M.

Antioxidant Effects: Activation of the Nrf2 Pathway

A central mechanism of iberin's cytoprotective effects is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Iberin, being an electrophile, can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes. This leads to the increased expression of phase II detoxification enzymes, including:

-

Heme Oxygenase-1 (HO-1): An enzyme with potent antioxidant and anti-inflammatory properties.

-

NAD(P)H Quinone Dehydrogenase 1 (NQO1): An enzyme involved in the detoxification of quinones and reduction of oxidative stress.

The upregulation of these and other antioxidant enzymes enhances the cell's capacity to neutralize ROS and combat oxidative damage.

Anti-inflammatory Effects: Inhibition of the NF-κB Pathway

Chronic inflammation is a key driver of many diseases, including cancer. Iberin has demonstrated significant anti-inflammatory properties primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, such as cytokines, chemokines, and adhesion molecules.

The activation of NF-κB is typically triggered by pro-inflammatory stimuli like tumor necrosis factor-alpha (TNF-α). This leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα, allowing the p65/p50 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Iberin can intervene in this pathway by:

-

Inhibiting IκBα Phosphorylation and Degradation: By preventing the degradation of IκBα, iberin ensures that NF-κB remains sequestered in the cytoplasm in its inactive state.

-

Inhibiting p65 Phosphorylation and Nuclear Translocation: Iberin has been shown to reduce the phosphorylation of the p65 subunit of NF-κB, a critical step for its activation and movement into the nucleus.

By suppressing the NF-κB pathway, iberin effectively dampens the inflammatory response.

Data Presentation

The following tables summarize the quantitative data on the bioactivity of iberin and its well-studied analogue, sulforaphane.

Table 1: Cytotoxicity (IC50) of Iberin and Sulforaphane in Human Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Iberin | Neuroblastoma (SK-N-AS) | Neuroblastoma | ~10 (induces 30-35% apoptosis) | |

| Oral Epithelial (TR146) | Squamous Cell Carcinoma | >15 (non-toxic at tested concentrations) | [1] | |

| Sulforaphane | MDA-MB-231 | Breast Cancer | 21 | [2] |

| MCF-7 | Breast Cancer | 27.9 | [2] | |

| MCF-7/Adr (doxorubicin-resistant) | Breast Cancer | 13.7 | [2] | |

| H1975 | Non-Small Cell Lung Cancer | 10 | [3] | |

| PC9/gef (gefitinib-resistant) | Non-Small Cell Lung Cancer | 12 | [3] | |

| A549 | Non-Small Cell Lung Cancer | 20 | [3] |

Table 2: Quantitative Effects of Iberin on Key Biomarkers

| Target Pathway | Biomarker | Cell Line | Treatment | Effect | Reference |

| Apoptosis | Apoptotic Cells | Neuroblastoma (SK-N-AS) | 10 µM Iberin for 24h | 30-35% increase in apoptotic cells | |

| Nrf2 Pathway | HO-1 Expression | Oral Epithelial (TR146) | 3.75 - 15 µM Iberin | Significant increase in protein expression | [1][4] |

| NQO1 Expression | Oral Epithelial (TR146) | 3.75 - 15 µM Iberin | Significant increase in protein expression | [1][4] | |

| NF-κB Pathway | p-p65 Levels | Oral Epithelial (TR146) | 15 µM Iberin | Reduction in TNF-α-induced phosphorylation | [5] |

| p-IκBα Levels | Oral Epithelial (TR146) | 15 µM Iberin | Reduction in TNF-α-induced phosphorylation | [5] | |

| IL-6 Production | Oral Epithelial (TR146) | 1.875 - 15 µM Iberin | Dose-dependent inhibition of TNF-α-induced production | [4] | |

| CXCL10 Production | Oral Epithelial (TR146) | 1.875 - 15 µM Iberin | Dose-dependent inhibition of TNF-α-induced production | [4] | |

| iNOS Expression | Oral Epithelial (TR146) | 3.75 - 15 µM Iberin | Inhibition of TNF-α-induced expression | [1] | |

| COX-2 Expression | Oral Epithelial (TR146) | 7.5 µM Iberin | Down-regulation of TNF-α-induced expression | [1] |

Mandatory Visualization

The following diagrams were generated using Graphviz (DOT language) to illustrate the key mechanisms and workflows.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound hydrolysis products.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of iberin on cancer cell lines.

-

Materials:

-

96-well plates

-

Cancer cell line of interest

-

Complete culture medium

-

Iberin stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Prepare serial dilutions of iberin in culture medium from the stock solution. The final DMSO concentration should not exceed 0.1%.

-

Remove the medium from the wells and add 100 µL of the diluted iberin solutions or vehicle control (medium with 0.1% DMSO).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Apoptosis (Annexin V-FITC/PI) Assay

This protocol is used to quantify the percentage of apoptotic and necrotic cells after treatment with iberin.

-

Materials:

-

6-well plates

-

Cancer cell line of interest

-

Complete culture medium

-

Iberin stock solution (in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

-

-

Procedure:

-

Seed cells in a 6-well plate and treat with the desired concentrations of iberin or vehicle control for the specified time.

-

Harvest the cells (including floating cells in the medium) by trypsinization.

-

Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Nrf2 Nuclear Translocation (Western Blot) Assay

This protocol is used to determine the effect of iberin on the translocation of Nrf2 from the cytoplasm to the nucleus.

-

Materials:

-

Cell culture dishes

-

Cell line of interest

-

Iberin stock solution

-

Nuclear and Cytoplasmic Extraction Kit

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-Nrf2, anti-Lamin B1, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection reagent

-

Western blotting apparatus and imaging system

-

-

Procedure:

-

Treat cells with iberin for the desired time.

-

Harvest the cells and separate the nuclear and cytoplasmic fractions using a commercial extraction kit according to the manufacturer's instructions.

-

Determine the protein concentration of each fraction using the BCA protein assay.

-

Load equal amounts of protein (20-30 µg) from the nuclear and cytoplasmic extracts onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-Nrf2 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescence reagent and an imaging system.

-

Normalize the Nrf2 protein levels in the nuclear fraction to a nuclear loading control (e.g., Lamin B1) and in the cytoplasmic fraction to a cytoplasmic loading control (e.g., β-actin).

-

NF-κB Activation (Luciferase Reporter) Assay

This protocol is used to measure the inhibitory effect of iberin on NF-κB transcriptional activity.

-

Materials:

-

Cell line stably or transiently transfected with an NF-κB luciferase reporter construct

-

96-well white, clear-bottom plates

-

Iberin stock solution

-

NF-κB activator (e.g., TNF-α)

-

Luciferase Assay System

-

Luminometer

-

-

Procedure:

-

Seed the transfected cells in a 96-well plate.

-

Incubate for 24 hours.

-

Pre-treat the cells with various concentrations of iberin for 1 hour.

-

Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α) for 6-8 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

-

Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or to total protein concentration.

-

Calculate the percentage of inhibition of NF-κB activity by iberin.

-

Gene Expression Analysis (qPCR) for Nrf2 Target Genes

This protocol is used to quantify the effect of iberin on the mRNA expression of Nrf2 target genes like HMOX1 and NQO1.

-

Materials:

-

Cell line of interest

-

Iberin stock solution

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR SYBR Green Master Mix

-

Gene-specific primers for HMOX1, NQO1, and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR system

-

-

Procedure:

-

Treat cells with iberin for the desired time.

-

Extract total RNA using a commercial kit.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform qPCR using SYBR Green Master Mix and gene-specific primers.

-

The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Analyze the qPCR data using the 2-ΔΔCt method to calculate the relative fold change in gene expression, normalized to the housekeeping gene.

-

Conclusion

The hydrolysis products of this compound, particularly iberin, exhibit a remarkable range of biological activities with significant therapeutic potential. Through the intricate modulation of key cellular signaling pathways—namely the induction of apoptosis in cancer cells, the activation of the Nrf2-mediated antioxidant response, and the inhibition of NF-κB-driven inflammation—iberin presents a multi-pronged approach to combating various pathological conditions. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the pharmacological properties of these promising natural compounds. Future research should focus on expanding the quantitative analysis of iberin's bioactivity across a broader range of disease models and on conducting preclinical and clinical studies to validate its therapeutic efficacy.

References

- 1. The Anti-Inflammatory Effects of Iberin on TNF-α-Stimulated Human Oral Epithelial Cells: In Vitro Research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulforaphane inhibits growth of phenotypically different breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The Anti-Inflammatory Effects of Iberin on TNF-α-Stimulated Human Oral Epithelial Cells: In Vitro Research [mdpi.com]

The Anti-inflammatory Potential of Glucoiberin: An In Vitro Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucoiberin, a glucosinolate found in cruciferous vegetables, and its hydrolysis product, iberin (B1674146), have demonstrated notable anti-inflammatory properties in various in vitro models. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-inflammatory effects, focusing on its mechanisms of action, detailed experimental protocols for its evaluation, and a summary of key quantitative data. This document is intended to serve as a resource for researchers and professionals in the fields of pharmacology, immunology, and drug development who are interested in the therapeutic potential of this compound and its derivatives.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation is implicated in a wide range of pathologies, including autoimmune diseases, cardiovascular diseases, and cancer. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in drug discovery.

This compound is a naturally occurring glucosinolate that, upon enzymatic hydrolysis by myrosinase, yields the isothiocyanate iberin. Iberin is believed to be the primary bioactive compound responsible for the observed anti-inflammatory effects. In vitro studies have begun to elucidate the molecular mechanisms by which iberin exerts its anti-inflammatory activity, primarily through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. This guide will delve into the specifics of these findings.

Molecular Mechanisms of Action

The anti-inflammatory effects of this compound's hydrolysis product, iberin, are primarily attributed to its ability to modulate critical intracellular signaling pathways involved in the inflammatory response. The two most well-documented pathways are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes.

Iberin has been shown to inhibit NF-κB activation.[1] Studies have demonstrated that iberin treatment can reduce the phosphorylation of both NF-κB p65 and IκB-α in TNF-α-stimulated cells.[1] This inhibition of IκBα phosphorylation prevents its degradation, thereby keeping NF-κB retained in the cytoplasm and unable to activate the transcription of its target genes.

Modulation of the MAPK Signaling Pathway

The MAPK family of serine/threonine protein kinases, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a crucial role in transducing extracellular stimuli into cellular responses, including the production of inflammatory mediators.[2][3] The activation of these kinases through phosphorylation is a key step in the inflammatory cascade. While direct studies on iberin's comprehensive effect on all MAPK pathways are emerging, the modulation of these pathways is a common mechanism for many anti-inflammatory isothiocyanates.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the key quantitative findings from in vitro studies on the anti-inflammatory effects of iberin.

Table 1: Inhibition of Pro-inflammatory Mediators by Iberin

| Mediator | Cell Line | Stimulant | Iberin Concentration | Inhibition | Reference |

| Nitric Oxide (NO) | RAW 264.7 | LPS | 0-2 µM | Dose-dependent | [4] |

| Interleukin-6 (IL-6) | TR146 | TNF-α | 7.5 µM | Significant reduction | [1][5] |

| CXCL10 | TR146 | TNF-α | 7.5 µM | Significant reduction | [1][5] |

Table 2: Inhibition of Pro-inflammatory Enzyme Expression by Iberin

| Enzyme | Cell Line | Stimulant | Iberin Concentration | Inhibition | Reference |

| iNOS | TR146 | TNF-α | 3.75–15 µM | Dose-dependent | [1][6] |

| COX-2 | TR146 | TNF-α | 7.5 µM | Significant reduction | [1][6] |

Table 3: Inhibition of Signaling Pathway Activation by Iberin

| Pathway Component | Cell Line | Stimulant | Iberin Concentration | Effect | Reference |

| NF-κB p65 Phosphorylation | TR146 | TNF-α | 15 µM | Reduced | [1] |

| IκB-α Phosphorylation | TR146 | TNF-α | 15 µM | Reduced | [1] |

| STAT3 Phosphorylation | TR146 | TNF-α | 7.5 and 15 µM | Significantly reduced | [1][5] |

| p70S6K Phosphorylation | TR146 | TNF-α | 7.5 and 15 µM | Reduced | [1][5] |

| S6 Phosphorylation | TR146 | TNF-α | 7.5 and 15 µM | Reduced | [1][5] |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to assess the anti-inflammatory effects of this compound/Iberin.

Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW 264.7 is a commonly used and appropriate model for in vitro inflammation studies.[7][8][9] Human oral epithelial cells (TR146) have also been utilized.[1]

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Stimulation: To induce an inflammatory response, cells are commonly stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL or tumor necrosis factor-alpha (TNF-α) at 100 ng/mL.[1][8]

-

Treatment: Cells are pre-treated with various concentrations of iberin for 1-2 hours before the addition of the inflammatory stimulus.[1][10]

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite (B80452), a stable breakdown product of NO, in the cell culture supernatant.

-

Principle: The Griess reagent converts nitrite into a colored azo compound, the absorbance of which can be measured spectrophotometrically.

-

Protocol:

-

Seed RAW 264.7 cells (e.g., 1.5 x 10^5 cells/mL) in a 96-well plate and incubate for 24 hours.[8][10]

-

Pre-treat the cells with varying concentrations of iberin for 2 hours.

-

Stimulate the cells with LPS (1 µg/mL) and incubate for an additional 24 hours.[8]

-

Collect 100 µL of the cell culture supernatant.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) to the supernatant.[8]

-

Measure the absorbance at 540-550 nm using a microplate reader.[8][10]

-

Quantify nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

-

Cytokine Production Assay (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines, such as TNF-α and IL-6, in the cell culture supernatant.

-

Principle: A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The sample is added, and the cytokine binds to the antibody. A second, detection antibody (often biotinylated) is added, followed by a streptavidin-enzyme conjugate. Finally, a substrate is added, which is converted by the enzyme into a colored product. The intensity of the color is proportional to the amount of cytokine present.

-

Protocol (General):

-

Coat a 96-well plate with a capture antibody against the target cytokine (e.g., anti-human IL-6) and incubate overnight.

-

Wash the plate and block non-specific binding sites.

-

Add cell culture supernatants and standards to the wells and incubate.

-

Wash the plate and add the biotinylated detection antibody.

-

Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Wash the plate and add a substrate solution (e.g., TMB).

-

Stop the reaction with a stop solution (e.g., sulfuric acid).

-

Measure the absorbance at 450 nm.

-

Calculate cytokine concentrations based on the standard curve.

-

Western Blot Analysis for Protein Expression and Phosphorylation

Western blotting is used to detect and quantify the expression levels of specific proteins, such as iNOS, COX-2, and the phosphorylation status of signaling proteins like NF-κB p65 and IκBα.

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE and then transferred to a membrane. The membrane is then probed with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). A substrate is added to produce a detectable signal (e.g., chemiluminescence).

-

Protocol (General):

-

Lyse the treated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein (e.g., 40 µg) on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour.

-

Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-phospho-NF-κB p65, anti-iNOS, anti-COX-2) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Quantify the band intensity using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

-

Visualizations of Signaling Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by iberin.

Caption: Iberin inhibits the NF-κB signaling pathway.

Caption: Iberin's potential modulation of the MAPK pathway.

Experimental Workflows

The following diagrams outline the general workflows for the key experimental protocols.

Caption: Workflow for the Griess Assay.

Caption: General workflow for Western Blot analysis.

Conclusion

The in vitro evidence strongly suggests that this compound, through its hydrolysis product iberin, possesses significant anti-inflammatory properties. Its ability to inhibit the NF-κB signaling pathway and modulate the expression of key pro-inflammatory mediators and enzymes makes it a promising candidate for further investigation as a potential therapeutic agent for inflammatory diseases. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to design and conduct further studies to fully elucidate the therapeutic potential of this compound. Future research should focus on a more comprehensive analysis of its effects on the MAPK and other inflammatory pathways, as well as its efficacy and safety in in vivo models.

References

- 1. The Anti-Inflammatory Effects of Iberin on TNF-α-Stimulated Human Oral Epithelial Cells: In Vitro Research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MAPK signaling pathway | Abcam [abcam.com]

- 3. emjreviews.com [emjreviews.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory activity in macrophage cells | Nawah Scientific [nawah-scientific.com]

- 10. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]

The Biological Activity of Iberin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iberin (B1674146), an isothiocyanate derived from the hydrolysis of its precursor glucoiberin (B1241102), has emerged as a compound of significant interest in the scientific community.[1][2] Found in cruciferous vegetables, iberin exhibits a range of biological activities, including potent anti-inflammatory, antioxidant, and anticancer properties.[3][4] This technical guide provides an in-depth overview of the biological activity of iberin, its mechanisms of action, and the experimental methodologies used to elucidate its effects. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Physicochemical Properties of Iberin

| Property | Value | Reference |

| Chemical Formula | C₅H₉NOS₂ | N/A |

| Molar Mass | 163.26 g/mol | N/A |

| Structure | 1-isothiocyanato-3-(methylsulfinyl)propane | N/A |

| Solubility | Soluble in Ethanol (B145695), DMSO, and DMF | LKT Labs Product Information |

Biological Activities of Iberin

Iberin demonstrates a spectrum of biological effects that are of therapeutic interest. These activities are primarily attributed to its ability to modulate key cellular signaling pathways involved in inflammation, oxidative stress, and cancer progression.

Anticancer Activity

Iberin has been shown to possess significant cytotoxic and pro-apoptotic effects against various cancer cell lines. Its anticancer activity is mediated through the induction of cell cycle arrest and apoptosis.

Table 1: IC50 Values of Iberin in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| Caco-2 | Human Colon Carcinoma | 18 | 72 | [5] |

| HepG2 | Human Hepatocellular Carcinoma | Not explicitly stated, but showed anticancer activity | Not specified | N/A |

| Ovarian Cancer Cell Lines | Ovarian Cancer | Not explicitly stated, but inhibited cell proliferation and induced apoptosis | Not specified | |

| Human Neuroblastoma Cells | Neuroblastoma | Not explicitly stated, but induced cell cycle arrest and apoptosis | Not specified | N/A |

| Bladder Cancer Cell Lines | Bladder Cancer | 10 - 20 (for carbohydrate-based analogues) | Not specified | N/A |

Anti-inflammatory Activity

Iberin exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. It has been demonstrated to suppress the expression of inflammatory cytokines and enzymes in various cell models.

Table 2: Anti-inflammatory Effects of Iberin

| Cell Line | Stimulant | Inhibited Mediators | Concentration of Iberin | Reference |

| TR146 (Human Oral Epithelial Cells) | TNF-α | IL-6, CXCL10, VCAM-1, iNOS, COX-2 | 1.875–15 µM | |

| RAW 264.7 (Macrophage Cell Line) | LPS or Pam3CSK4 | iNOS, COX-2, TNF-α, IL-1α | Not specified |

Antioxidant Activity

Iberin functions as an indirect antioxidant by activating the Nrf2/ARE signaling pathway, a master regulator of the cellular antioxidant response. This leads to the increased expression of phase II detoxification and antioxidant enzymes.

Table 3: Antioxidant Effects of Iberin

| Cell Line/Model | Induced Genes/Proteins | Concentration of Iberin | Reference | |---|---|---|---|---| | TR146 Cells | HO-1, NQO1 | 3.75, 7.5, or 15 µM | | | NIH3T3 (Murine Fibroblast Cell Line) | Nuclear Nrf2, HO-1 | Not specified | | | Rat Hepatocytes | Quinone Reductase, Glutathione S-transferase | 40 µM | N/A |

Signaling Pathways Modulated by Iberin

Iberin exerts its biological effects by modulating several key signaling pathways. Understanding these molecular mechanisms is crucial for the development of iberin-based therapeutic strategies.

Nrf2/Keap1 Signaling Pathway

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. Iberin, being an electrophile, can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Nrf2-Keap1 interaction. This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Caption: Iberin-mediated activation of the Nrf2/Keap1 pathway.

NF-κB Signaling Pathway

The transcription factor NF-κB plays a central role in inflammation. In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli, such as TNF-α, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Iberin has been shown to inhibit the phosphorylation of both IκBα and the p65 subunit of NF-κB, thereby preventing its nuclear translocation and transcriptional activity.

Caption: Inhibition of the NF-κB signaling pathway by iberin.

STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is another key transcription factor involved in inflammation and cell proliferation. Upon stimulation by cytokines like TNF-α, STAT3 is phosphorylated, leading to its dimerization, nuclear translocation, and activation of target gene transcription. Iberin has been demonstrated to significantly reduce the phosphorylation of STAT3, thereby inhibiting its downstream signaling.

Caption: Iberin-mediated inhibition of the STAT3 signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of iberin's biological activities.

Preparation of Iberin from this compound

Iberin is obtained through the enzymatic hydrolysis of its precursor, this compound, which is found in various cruciferous plants.

Materials:

-

Plant material rich in this compound (e.g., seeds or sprouts of Iberis amara)

-

Myrosinase enzyme

-

Phosphate (B84403) buffer (pH 6.5)

-

Dichloromethane

-

Anhydrous sodium sulfate (B86663)

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system

Protocol:

-

Extraction of this compound: Homogenize the plant material in boiling water or ethanol to inactivate endogenous myrosinase. Extract the this compound using a suitable solvent system.

-

Enzymatic Hydrolysis: Dissolve the crude this compound extract in phosphate buffer (pH 6.5). Add myrosinase enzyme and incubate at room temperature with gentle agitation. The reaction progress can be monitored by HPLC.

-

Extraction of Iberin: After the hydrolysis is complete, extract the reaction mixture with dichloromethane.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate the solvent using a rotary evaporator to obtain crude iberin.

-

Purification: Purify the crude iberin using reverse-phase HPLC with a suitable solvent gradient (e.g., water and acetonitrile).

Caption: Workflow for the preparation of iberin from this compound.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

96-well plates

-

Cell culture medium

-

Iberin stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of iberin for the desired duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Western Blot Analysis for Nrf2 Activation

Western blotting is used to detect the levels of specific proteins in a sample, such as the nuclear translocation of Nrf2.

Materials:

-

Cell culture dishes

-

Iberin stock solution

-

Cell lysis buffer

-

Nuclear and cytoplasmic extraction kit

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-Nrf2, anti-Lamin B for nuclear fraction, anti-GAPDH for cytoplasmic fraction)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Treatment and Lysis: Treat cells with iberin for the desired time. Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercially available kit.

-

Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic lysates using a protein assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Data Analysis: Quantify the band intensities and normalize the level of nuclear Nrf2 to the nuclear loading control (Lamin B).

Chromatin Immunoprecipitation (ChIP) Assay for Nrf2 Binding

ChIP is used to determine the in vivo interaction of proteins with specific genomic regions, such as the binding of Nrf2 to the ARE.

Materials:

-

Cell culture dishes

-

Iberin stock solution

-

Formaldehyde (B43269) (for cross-linking)

-

Glycine (to quench cross-linking)

-

Cell lysis buffer

-

Sonication equipment

-

Anti-Nrf2 antibody

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K

-

DNA purification kit

-

qPCR primers for ARE-containing gene promoters (e.g., HO-1, NQO1)

-

qPCR system

Protocol:

-

Cross-linking and Cell Lysis: Treat cells with iberin. Cross-link protein-DNA complexes with formaldehyde and then quench with glycine. Lyse the cells to release the chromatin.

-

Chromatin Shearing: Shear the chromatin into smaller fragments (typically 200-1000 bp) using sonication.

-

Immunoprecipitation: Incubate the sheared chromatin with an anti-Nrf2 antibody overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

-

Washing and Elution: Wash the beads to remove non-specific binding. Elute the complexes from the beads.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-linking by heating and digest the proteins with proteinase K. Purify the DNA.

-

qPCR Analysis: Quantify the amount of immunoprecipitated DNA corresponding to the ARE-containing promoters of Nrf2 target genes using qPCR.

Conclusion

Iberin, derived from this compound, is a promising natural compound with multifaceted biological activities. Its ability to modulate critical signaling pathways, including Nrf2/Keap1, NF-κB, and STAT3, underscores its therapeutic potential in the management of cancer, inflammation, and diseases associated with oxidative stress. The experimental protocols detailed in this guide provide a framework for the continued investigation of iberin and other bioactive isothiocyanates. Further research, particularly well-designed preclinical and clinical studies, is warranted to fully elucidate the therapeutic efficacy and safety of iberin for human health.

References

- 1. Myrosinase hydrolysates of Brassica oleraceae L. var. italica reduce the risk of colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. agilent.com [agilent.com]

- 3. The Anti-Inflammatory Effects of Iberin on TNF-α-Stimulated Human Oral Epithelial Cells: In Vitro Research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Enzymatic Hydrolysis of Glucoiberin by Myrosinase: A Technical Guide

Abstract

This technical guide provides an in-depth examination of the enzymatic hydrolysis of glucoiberin (B1241102), a prominent glucosinolate found in Brassicaceae vegetables, by the enzyme myrosinase. The document details the biochemical reaction, its resulting products, and the factors influencing reaction kinetics. Standardized experimental protocols for myrosinase extraction and activity measurement are presented for researchers. Furthermore, the guide elucidates the significant biological activities of the primary hydrolysis product, iberin, focusing on its interaction with key cellular signaling pathways such as Nrf2 and NF-κB. This whitepaper is intended for researchers, scientists, and drug development professionals interested in the chemistry and therapeutic potential of glucosinolate-derived compounds.

Introduction

Glucosinolates are a class of sulfur-containing secondary metabolites characteristic of plants in the order Brassicales, which includes widely consumed vegetables like broccoli, cabbage, and kale.[1][2][3] These compounds are integral to the plant's defense system.[3] One such aliphatic glucosinolate is this compound (3-methylsulfinylpropyl glucosinolate), which is found in significant quantities in various cabbage and broccoli species.[2][4][5][6]

In intact plant tissue, glucosinolates are physically segregated from the enzyme myrosinase (β-thioglucosidase glucohydrolase, EC 3.2.3.1).[3][7][8] When the plant tissue is damaged—through chewing, cutting, or pest attack—myrosinase comes into contact with this compound, catalyzing its hydrolysis.[3][8][9] This process releases a variety of biologically active compounds, forming the basis of the "glucosinolate-myrosinase" defense system.[1][3] The primary hydrolysis product of this compound is the isothiocyanate (ITC) iberin, a compound of significant interest for its potential health-promoting properties.[10][11]

The Hydrolysis Reaction Mechanism

The enzymatic hydrolysis of this compound by myrosinase is a two-step process. First, the myrosinase enzyme cleaves the β-thioglucosidic bond of this compound. This catalytic action releases a molecule of D-glucose and a highly unstable aglycone intermediate, thiohydroximate-O-sulfonate.[1][7][8]

This intermediate then undergoes a spontaneous chemical rearrangement. At a neutral pH, the predominant reaction is a Lossen rearrangement, which results in the formation of the corresponding isothiocyanate, 3-methylsulfinylpropyl isothiocyanate, commonly known as iberin.[11][12] Under different conditions, such as altered pH or the presence of specific protein cofactors, other products like nitriles may be formed.[1][13]

Quantitative Analysis and Influencing Factors

The rate and outcome of this compound hydrolysis are influenced by several physical and chemical factors. The reaction generally follows Michaelis-Menten kinetics, although strong substrate inhibition has been observed at high glucosinolate concentrations in studies with other substrates like sinigrin (B192396) and glucoraphanin.[7][14][15]

Factors Affecting Myrosinase Activity

The activity of myrosinase is highly dependent on environmental conditions. Understanding these parameters is crucial for both maximizing the production of bioactive compounds in food preparation and for designing robust in vitro experiments.

| Parameter | Optimal Condition | Notes | Source |

| pH | 6.5 - 7.0 | Corresponds to the natural pH of fresh broccoli juice. | [16] |

| Temperature | 30 - 37 °C | Activity is significantly higher at 37°C compared to ambient temperature. | [17] |

| Cofactors | Ascorbic Acid | Ascorbic acid is a known cofactor that enhances myrosinase activity. | [17][18] |

Impact of Food Processing on this compound Content

Thermal processing and other cooking methods can significantly impact the stability of both this compound and myrosinase. Myrosinase is heat-labile and can be inactivated by cooking, which prevents the hydrolysis of glucosinolates.[1][19] The glucosinolates themselves can also be degraded or leached into cooking water. The retention of this compound is highly dependent on the cooking method.

| Cooking Method | This compound Loss (%) | Retention (%) | Notes | Source |

| Boiling | 5.38% | 94.62% | Boiling showed the highest retention, likely due to rapid myrosinase inactivation preventing enzymatic loss, though some leaching may occur. | [5] |

| Steaming | 19.51% | 80.49% | - | [5] |

| Microwaving | 25.92% | 74.08% | - | [5] |

| Frying | 92.36% | 7.64% | High temperatures cause significant thermal degradation. | [5] |

| Stir-frying | 95.86% | 4.14% | High temperatures cause significant thermal degradation. | [5] |

Experimental Protocols

Accurate quantification of myrosinase activity and this compound content requires standardized protocols. The following sections outline common methodologies used in research.

Myrosinase Extraction from Plant Tissue

A crude enzyme extract can be prepared from fresh plant material for activity assays.

-

Homogenization: Homogenize 50 mg of fresh plant tissue (e.g., broccoli florets) in 1 mL of distilled water or a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.0).[20] Keep the sample on ice throughout the process to minimize enzyme degradation.

-

Centrifugation: Centrifuge the homogenate at 13,000 rpm for 5-10 minutes at 4°C.[20]

-

Collection: Collect the supernatant, which contains the crude myrosinase extract. This extract can be used immediately for activity assays or stored at -20°C for later use.

Myrosinase Activity Assay (Spectrophotometric Method)

This is a widely used method that measures the decrease in glucosinolate substrate concentration by monitoring UV absorbance.[16][20] Sinigrin is often used as a standard substrate due to its commercial availability and well-characterized absorbance spectrum.

-

Reaction Mixture Preparation: In a 1-cm path length cuvette, prepare a reaction mixture containing 1470 µL of 80 mM NaCl (pH 6.5) and 15 µL of 20 mM sinigrin solution (final concentration 0.2 mM).[16] Pre-incubate the mixture at 37°C.

-

Initiate Reaction: Add 15 µL of the myrosinase extract to the cuvette to initiate the reaction.

-

Spectrophotometric Measurement: Immediately begin monitoring the decrease in absorbance at 230 nm using a spectrophotometer.[16]

-

Calculation: Calculate the initial reaction velocity from the linear portion of the absorbance vs. time curve. One unit of myrosinase activity is typically defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under the specified conditions.[19]

Bioactivity of Hydrolysis Products

While intact glucosinolates are generally considered biologically inactive, their hydrolysis products, particularly isothiocyanates like iberin, are highly reactive and exhibit significant biological effects.[3] These compounds are potent modulators of key cellular signaling pathways involved in cytoprotection, inflammation, and carcinogenesis.

Nrf2 Signaling Pathway Activation

One of the most well-documented activities of isothiocyanates is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[21][22]

-

Mechanism: In resting cells, Nrf2 is bound in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1).[21] Isothiocyanates, being electrophilic, can react with specific cysteine residues on Keap1. This modification disrupts the Keap1-Nrf2 interaction, leading to the release and stabilization of Nrf2.

-

Cellular Response: Free Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes. This induces the transcription of a battery of cytoprotective proteins, including Phase II detoxification enzymes (e.g., glutathione (B108866) S-transferases) and antioxidant enzymes.[9][21][22]

Modulation of Inflammatory Pathways

Isothiocyanates also exert anti-inflammatory effects, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[21][23] NF-κB is a key transcription factor that controls the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. By suppressing NF-κB activation, isothiocyanates can mitigate inflammatory responses, which are implicated in the pathogenesis of numerous chronic diseases.[21][22]

Metabolism and Excretion

Upon absorption, isothiocyanates are rapidly metabolized through the mercapturic acid pathway.[21] They are first conjugated with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs).[22] Following a series of enzymatic modifications, they are ultimately excreted in the urine as N-acetylcysteine conjugates (mercapturic acids).[12][21] The quantification of these urinary metabolites serves as a reliable biomarker for isothiocyanate intake and bioavailability.[12]

Conclusion

The enzymatic hydrolysis of this compound by myrosinase is a critical reaction that unlocks the biological potential of this glucosinolate. The process yields iberin, a bioactive isothiocyanate with well-documented cytoprotective and anti-inflammatory properties mediated through the Nrf2 and NF-κB pathways. A thorough understanding of the factors influencing this reaction, coupled with robust analytical methodologies, is essential for researchers in nutrition, food science, and pharmacology. The potent bioactivity of this compound's hydrolysis products underscores their potential for use in functional foods and as lead compounds in drug development for preventive and therapeutic applications.

References

- 1. Frontiers | Glucosinolates, a natural chemical arsenal: More to tell than the myrosinase story [frontiersin.org]

- 2. Dietary glucosinolates derived isothiocyanates: chemical properties, metabolism and their potential in prevention of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Myrosinase hydrolysates of Brassica oleraceae L. var. italica reduce the risk of colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analysis of Processing Effects on Glucosinolate Profiles in Red Cabbage by LC-MS/MS in Multiple Reaction Monitoring Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Changes in myrosinase activity and isoenzyme pattern, glucosinolate content and the cytology of myrosin cells in the leaves of heads of three cultivars of English white cabbage | Semantic Scholar [semanticscholar.org]

- 7. HPLC-Based Method to Evaluate Kinetics of Glucosinolate Hydrolysis by Sinapis alba Myrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. mdpi.com [mdpi.com]

- 11. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bioavailability of Glucosinolates and Their Breakdown Products: Impact of Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Kinetics of glucosinolate hydrolysis by myrosinase in Brassicaceae tissues: A high-performance liquid chromatography approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Kinetic and structural study of broccoli myrosinase and its interaction with different glucosinolates [agris.fao.org]

- 16. Making sure you're not a bot! [mostwiedzy.pl]

- 17. researchgate.net [researchgate.net]

- 18. Determination of myrosinase activity [bio-protocol.org]

- 19. The Impact of Domestic Cooking Methods on Myrosinase Stability, Glucosinolates and Their Hydrolysis Products in Different Cabbage (Brassica oleracea) Accessions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Isothiocyanates | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

Glucoiberin: A Comprehensive Technical Guide on its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction to Glucoiberin (B1241102)

This compound, a member of the glucosinolate family of secondary plant metabolites, is a sulfur-containing compound primarily found in the order Brassicales[1]. Structurally, it is (RS)-3-(methylsulfinyl)propyl glucosinolate[2]. Glucosinolates, including this compound, are stored in plant vacuoles and are biologically inactive in their intact form[3][4]. Upon tissue damage, such as from herbivory or food preparation, they come into contact with the enzyme myrosinase, which hydrolyzes them into various bioactive compounds, most notably isothiocyanates[5]. The hydrolysis product of this compound is 3-(methylsulfinyl)propyl isothiocyanate, also known as iberin. These breakdown products are of significant interest due to their potential roles in plant defense and human health, including anticarcinogenic, anti-inflammatory, and antioxidant properties. This guide provides a detailed overview of the natural sources, distribution, biosynthesis, and analytical methodologies for this compound.

Natural Sources and Distribution of this compound

This compound is predominantly found in plants of the Brassicaceae family. Its name is derived from the genus Iberis (candytuft), where it was first identified in Iberis amara. Besides the Iberis genus, this compound is widely distributed among common dietary vegetables of the Brassica oleracea species.

The concentration and distribution of this compound vary significantly depending on the plant species, cultivar, tissue type, and developmental stage. Generally, glucosinolate levels are higher in seeds and young shoots compared to mature plant tissues.

Distribution in Iberis Species

The genus Iberis is a rich source of this compound. It was first identified in Iberis amara by Schultz and Gmelin in 1954. Various species within this genus, including I. sempervirens, I. crenata, and I. umbellata, also contain this compound, although it is often found alongside other glucosinolates like glucoibervirin (B1623787).

Distribution in Brassica oleracea

Many common cruciferous vegetables contain this compound, often as one of the major aliphatic glucosinolates. Significant variation exists among different cultivars of the same vegetable.

-

Cabbage (Brassica oleracea var. capitata): this compound is a predominant glucosinolate in many cabbage varieties, including white, red, and savoy cabbage. Studies on numerous cabbage genotypes have shown that its content can vary widely. For instance, white cabbage cultivars have been found to contain significantly higher concentrations of this compound compared to red cabbage varieties. In some savoy cabbage cultivars, this compound can be exceptionally high.

-

Broccoli (Brassica oleracea var. italica): While often known for its high glucoraphanin (B191350) content, broccoli also contains this compound, with levels varying considerably among different cultivars.

-

Cauliflower (Brassica oleracea var. botrytis): Cauliflower is another source of this compound, where it is often the predominant glucosinolate, although the total glucosinolate content is generally lower than in other Brassica vegetables.

-

Other Brassica Vegetables: this compound is also found in Brussels sprouts, kale, and oxheart cabbage.

Quantitative Data on this compound Content

The following tables summarize the quantitative data on this compound content in various plant sources as reported in the literature. It is important to note that direct comparison can be challenging due to variations in analytical methods, cultivation conditions, and the basis of measurement (fresh vs. dry weight).

Table 1: this compound Content in Brassica oleracea Cultivars

| Vegetable | Cultivar/Type | This compound Content (µmol/100g Fresh Weight) | Total Glucosinolates (µmol/100g Fresh Weight) | Reference |

| Savoy Cabbage | 'Wirosa' | 289.8 | 482 | |

| Oxheart Cabbage | Bejo 2575 | 72.0 | 165 | |

| Oxheart Cabbage | Capricorn | 31.2 | 85 | |

| Red Cabbage | 'Pesaro' | 57.7 | 381 | |

| Red Cabbage | 'Buscaro' | 51.6 | 344 | |

| Cauliflower | - | 7.6 - 34.2 | - | |

| Broccoli | - | 21 - 397 | - | |

| Tronchuda | - | 22.1 | - |

Table 2: this compound Content in Cabbage Genotypes (Dry Weight)

| Cabbage Type | Genotype | This compound Content (µmol/g Dry Weight) | Total Glucosinolates (µmol/g Dry Weight) | Reference |

| White Cabbage | Various | > 4.0 | 3.99 - 23.75 | |

| Red Cabbage | Various | > 4.0 | 3.99 - 23.75 |

Table 3: Share of this compound in Young Cabbage Shoots

| Cabbage Type | This compound (% of total aliphatic glucosinolates) | Total Glucosinolates (µmol/g Dry Weight) | Reference |

| Young White Cabbage | 5.6% | 26.23 | |

| Young Red Cabbage | 12.8% | 27.93 |

Biosynthesis of this compound

This compound, as an aliphatic glucosinolate, is biosynthesized from the amino acid methionine. The biosynthetic pathway involves three main stages: (1) chain elongation of methionine, (2) formation of the core glucosinolate structure, and (3) secondary modification of the side chain.

-

Chain Elongation: Methionine undergoes a series of deamination, condensation, isomerization, and transamination reactions to add a methylene (B1212753) group, converting it to dihomomethionine. This process is catalyzed by enzymes such as branched-chain amino acid aminotransferases (BCAT), methylthioalkylmalate synthases (MAM), and isopropylmalate isomerases/dehydrogenases (IPMI/IPMDH). For this compound, which has a three-carbon side chain (C3), this chain elongation cycle occurs once.

-

Core Structure Formation: The elongated amino acid, dihomomethionine, is converted into the core glucosinolate structure. This involves its conversion to an aldoxime by cytochrome P450 enzymes (CYP79 family), followed by oxidation to an activated form by CYP83 enzymes. A sulfur donor, such as glutathione, is then added to form an S-alkyl-thiohydroximate, which is subsequently cleaved by a C-S lyase to yield a thiohydroximate. Finally, the thiohydroximate is glucosylated by a UDPG-glucosyltransferase and then sulfated by a sulfotransferase to form the final this compound molecule.

-

Side-Chain Modification: The final step to form this compound is the S-oxygenation of its precursor, glucoibervirin (3-methylthiopropyl glucosinolate), to create the methylsulfinyl group.

Caption: Aliphatic glucosinolate biosynthesis pathway leading to this compound.

Experimental Protocols

The analysis of this compound requires robust methods for extraction, purification, and quantification to ensure accuracy and reproducibility. Glucosinolates are water-soluble, but their analysis is complicated by the presence of myrosinase, which must be inactivated to prevent enzymatic degradation.

Extraction of Intact Glucosinolates

This protocol is a generalized method based on common procedures for glucosinolate extraction.

Objective: To extract intact glucosinolates from plant material while inactivating myrosinase.

Materials:

-

Plant material (fresh, frozen, or lyophilized)

-

Liquid nitrogen (for fresh/frozen samples)

-

70-80% Methanol (B129727) (MeOH) in ultrapure water

-

Heating block or water bath set to 75-80°C

-

Centrifuge

-

Homogenizer or mortar and pestle

Procedure:

-

Sample Preparation:

-

Lyophilize plant material and grind into a fine powder. Alternatively, for fresh or frozen tissue, grind to a fine powder in a mortar and pestle under liquid nitrogen to prevent myrosinase activity.

-

-

Myrosinase Inactivation and Extraction:

-

Weigh approximately 100-200 mg of the ground plant material into a centrifuge tube.

-

Add 1 mL of pre-heated (75°C) 70% aqueous methanol. The high temperature is crucial for the rapid and irreversible denaturation of myrosinase.

-

Vortex the mixture thoroughly for 1 minute.

-

Incubate the sample at 75°C for 10-15 minutes, with occasional vortexing.

-

-

Clarification:

-

Centrifuge the sample at 3,000-5,000 x g for 10 minutes at room temperature.

-

Carefully collect the supernatant, which contains the extracted glucosinolates. This is the crude extract.

-

For quantitative analysis, the extraction can be repeated on the pellet, and the supernatants combined to ensure complete recovery.

-

Purification by Anion-Exchange Chromatography

This step purifies glucosinolates from the crude extract and prepares them for desulfation.

Objective: To isolate anionic glucosinolates from other plant metabolites.

Materials:

-

Crude glucosinolate extract

-

DEAE Sephadex A-25 or similar anion-exchange resin

-

Mini-columns (e.g., empty polypropylene (B1209903) columns)

-

Ultrapure water

-

Purified sulfatase (from Helix pomatia) solution

-

Sodium acetate (B1210297) buffer (20 mM, pH 5.5)

Procedure:

-

Column Preparation:

-

Prepare a slurry of DEAE Sephadex A-25 resin in ultrapure water.

-

Pack the mini-columns with approximately 0.5-1 mL of the resin slurry.

-

Wash and equilibrate the column with ultrapure water.

-

-

Sample Loading:

-

Load the crude glucosinolate extract onto the equilibrated DEAE Sephadex column. The anionic glucosinolates will bind to the resin.

-

Wash the column with ultrapure water to remove unbound impurities like sugars and amino acids.

-

-

Desulfation:

-

Apply 75-100 µL of purified sulfatase solution to the column. The enzyme cleaves the sulfate (B86663) group from the glucosinolates, converting them into their neutral desulfo-analogs.

-

Cap the column and allow the enzymatic reaction to proceed overnight (12-18 hours) at room temperature.

-

-

Elution:

-

Elute the desulfoglucosinolates from the column with 2-3 bed volumes of ultrapure water. The resulting eluate is ready for analysis.

-

Identification and Quantification by UHPLC-MS/MS

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with UV detection or Mass Spectrometry (MS) is the standard method for analyzing desulfoglucosinolates.

Objective: To separate, identify, and quantify desulfo-glucoiberin.

Instrumentation and Conditions:

-

Chromatography System: UHPLC or HPLC system.

-

Column: Reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

-

Mobile Phase: A gradient of ultrapure water (A) and acetonitrile (B52724) or methanol (B) is typically used.

-

Example Gradient: Start with 1-2% B, ramp to 20-30% B over 15-20 minutes, followed by a wash and re-equilibration step.

-

-

Flow Rate: 0.2-0.5 mL/min.

-

Column Temperature: 30-40°C.

-

Injection Volume: 5-10 µL.

-

Detection:

-

UV Detector: Set to 229 nm for desulfoglucosinolates.

-